molecular formula CH4NaO6S2 B1339517 Disodium Methanedisulfonate CAS No. 5799-70-2

Disodium Methanedisulfonate

Cat. No.: B1339517
CAS No.: 5799-70-2
M. Wt: 199.16 g/mol
InChI Key: NRRZGTBYVWZBNO-UHFFFAOYSA-N
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Description

Disodium methanedisulfonate is an organosulfur compound with the molecular formula CH2O6S2.2Na. It is a disodium salt of methanedisulfonic acid and is known for its high solubility in water. This compound is used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium methanedisulfonate can be synthesized through the reaction of methanedisulfonic acid with sodium hydroxide. The reaction typically involves dissolving methanedisulfonic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form .

Industrial Production Methods: In industrial settings, this compound is produced by reacting methanedisulfonic acid with sodium carbonate or sodium bicarbonate. The reaction is carried out in aqueous medium, and the product is isolated by crystallization or evaporation techniques .

Chemical Reactions Analysis

Types of Reactions: Disodium methanedisulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Disodium methanedisulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium methanedisulfonate involves its ability to act as a strong acid and a nucleophile. It can donate protons in acidic conditions and participate in nucleophilic substitution reactions. The sulfonate groups in the compound are highly reactive and can interact with various molecular targets, including enzymes and proteins, altering their activity and function .

Comparison with Similar Compounds

  • Methanesulfonic acid
  • Ethanedisulfonic acid
  • Benzenedisulfonic acid

Comparison: Disodium methanedisulfonate is unique due to its high solubility in water and its ability to act as both an acid and a nucleophile. Compared to methanesulfonic acid, it has two sulfonate groups, making it more reactive in certain chemical reactions. Ethanedisulfonic acid and benzenedisulfonic acid have different carbon chain lengths and aromatic structures, respectively, which influence their reactivity and applications .

Properties

CAS No.

5799-70-2

Molecular Formula

CH4NaO6S2

Molecular Weight

199.16 g/mol

IUPAC Name

disodium;methanedisulfonate

InChI

InChI=1S/CH4O6S2.Na/c2-8(3,4)1-9(5,6)7;/h1H2,(H,2,3,4)(H,5,6,7);

InChI Key

NRRZGTBYVWZBNO-UHFFFAOYSA-N

SMILES

C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C(S(=O)(=O)O)S(=O)(=O)O.[Na]

5799-70-2

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium Methanedisulfonate
Reactant of Route 2
Disodium Methanedisulfonate

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